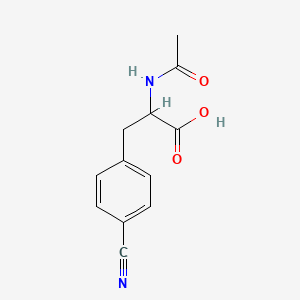

2-Acetamido-3-(4-cyanophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-3-(4-cyanophenyl)propanoic acid is an organic compound with the molecular formula C12H12N2O3 It is a derivative of phenylalanine, where the phenyl group is substituted with a cyano group at the para position and an acetamido group at the alpha position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-(4-cyanophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-cyanobenzaldehyde.

Formation of Intermediate: The 4-cyanobenzaldehyde undergoes a condensation reaction with glycine to form 2-(4-cyanophenyl)glycine.

Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.

Major Products:

Oxidation: Formation of N-acetyl-4-cyanophenylglycine oxide.

Reduction: Formation of 2-acetamido-3-(4-aminophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 2-acetamido-3-(4-cyanophenyl)propanoic acid

- CAS Number : 146664-09-7

The compound features an acetamido group and a cyanophenyl moiety, which contribute to its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

1. Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

Research indicates that this compound may have anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Its ability to modulate inflammatory pathways can be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

3. Drug Design and Development

The unique structure of this compound allows it to serve as a lead compound in drug discovery. Its modifications can lead to derivatives with enhanced pharmacological profiles, targeting specific diseases effectively.

Biochemical Applications

1. Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the synthesis of pro-inflammatory cytokines, thereby reducing inflammation .

2. Peptide Synthesis

Due to its structural characteristics, this compound can be utilized in peptide synthesis as a non-canonical amino acid. This application is particularly valuable in creating peptides with enhanced stability and bioactivity for therapeutic uses .

Material Science Applications

1. Polymer Chemistry

In material science, the compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its inclusion can result in materials with improved durability and resistance to environmental stressors .

2. Coatings and Films

The use of this compound in coatings can provide protective layers with antioxidant properties, making them suitable for applications in electronics and packaging materials where oxidative degradation is a concern .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-acetamido-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- 3-(4-Cyanophenyl)propionic acid

- 4-(2-Carboxyethyl)benzonitrile

- 4-Cyanobenzenepropionic acid

- 4-Cyanohydrocinnamic acid

Comparison: 2-Acetamido-3-(4-cyanophenyl)propanoic acid is unique due to the presence of both the acetamido and cyano groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable for specific applications in medicinal chemistry and materials science.

Actividad Biológica

2-Acetamido-3-(4-cyanophenyl)propanoic acid (ACPA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ACPA, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ACPA has the chemical formula C12H12N2O3 and features an acetamido group and a cyanophenyl moiety, which may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of ACPA is primarily attributed to its ability to interact with specific molecular targets in cells. While detailed mechanisms are still under investigation, preliminary studies suggest that ACPA may influence:

- Enzymatic Activity : ACPA may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

- Cell Signaling Pathways : It could potentially affect signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to ACPA can exhibit significant antitumor effects. For instance, studies on related compounds have shown:

- Inhibition of Cancer Cell Proliferation : Compounds with structural similarities have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Some studies suggest that ACPA might possess neuroprotective properties. This is hypothesized based on its structural characteristics that allow for interaction with neurotransmitter systems, particularly those involving GABAergic signaling pathways.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of ACPA and related compounds against a panel of human cancer cell lines. Results indicated that ACPA exhibited moderate cytotoxicity, with an IC50 value in the micromolar range against certain cancer types.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Similar Compound A | MCF-7 | 10 |

| Similar Compound B | A549 | 20 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how ACPA affects cellular pathways. The study found that treatment with ACPA led to a significant increase in apoptotic markers in treated cells compared to controls.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of ACPA is yet to be fully elucidated. However, initial studies suggest:

- Absorption : Moderate bioavailability due to its lipophilic nature.

- Metabolism : Potentially metabolized by liver enzymes, leading to various metabolites.

- Toxicity : Preliminary toxicity assessments indicate low toxicity levels in normal cell lines, suggesting a favorable therapeutic index.

Propiedades

IUPAC Name |

2-acetamido-3-(4-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWBMXJTGJAWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.